molecular formula C₆H₁₄O₃S B1148260 1-Butanol, 3-methyl-, 1-methanesulfonate CAS No. 16156-55-1

1-Butanol, 3-methyl-, 1-methanesulfonate

Cat. No.: B1148260
CAS No.: 16156-55-1
M. Wt: 166.24
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Description

Properties

IUPAC Name

3-methylbutyl methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O3S/c1-6(2)4-5-9-10(3,7)8/h6H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPKOUXPEJOKKNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10936548
Record name 3-Methylbutyl methanesulfonate
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Molecular Weight

166.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16156-55-1
Record name 1-Butanol, 3-methyl-, 1-methanesulfonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16156-55-1
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Record name CCRIS 9157
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Record name 3-Methylbutyl methanesulfonate
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Record name 3-Methylbutyl methanesulfonate
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Scientific Research Applications

Chemical Properties and Structure

1-Butanol, 3-methyl-, 1-methanesulfonate has the molecular formula C5H12O3SC_5H_{12}O_3S and a molecular weight of approximately 188.21g/mol188.21\,g/mol. It features a butanol backbone with a methanesulfonate group, contributing to its unique chemical properties that make it suitable for various applications.

Solvent Applications

One of the primary uses of this compound is as a solvent in chemical reactions and processes. Its polar nature allows it to dissolve a wide range of polar and non-polar compounds, making it valuable in:

  • Organic Synthesis: It serves as a solvent for various organic reactions due to its ability to stabilize intermediates.
  • Extraction Processes: It is used in the extraction of compounds from natural sources, enhancing yield and purity.

Biological Applications

Recent studies have highlighted the potential biological applications of this compound:

  • Microbial Volatile Organic Compounds (MVOCs): Research indicates that 3-methyl-1-butanol is one of the most reported MVOCs in indoor air environments. It has been studied for its effects on plant growth and microbial interactions. For instance, exposure to this compound has shown to decrease germination rates and root elongation in rice seedlings, suggesting potential phytotoxic effects .

Pharmaceutical Applications

The compound's structure allows it to be utilized in pharmaceutical formulations:

  • Drug Delivery Systems: Its ability to form deep eutectic solvents makes it suitable for enhancing drug solubility and bioavailability.
  • Synthesis of Active Pharmaceutical Ingredients (APIs): It can act as an intermediate in synthesizing various APIs, particularly those requiring specific functional groups.

Catalytic Applications

This compound has been explored for its catalytic properties:

  • Catalyst Support: It can be used to prepare ionic liquid/phosphomolybdate hybrids that serve as catalysts in glucose epimerization processes .
  • CO2 Removal Processes: The compound is also employed in high-pressure carbon dioxide removal processes, where it enhances the efficiency of amine-based solvents .

Environmental Applications

The environmental impact of this compound has been studied in various contexts:

  • Ammonia Sorption: As a component of deep eutectic solvents, it plays a role in ammonia capture technologies, which are critical for reducing nitrogen pollution .
  • Volatile Organic Compound Studies: Investigations into its presence in indoor environments contribute to understanding air quality and pollution control measures .

Data Table: Summary of Applications

Application AreaDescriptionReferences
SolventUsed in organic synthesis and extraction processes
BiologicalEffects on plant growth; MVOC studies
PharmaceuticalDrug delivery systems; synthesis of APIs
CatalyticCatalyst support; CO2 removal processes
EnvironmentalAmmonia sorption; VOC impact studies

Case Study 1: Effects on Plant Growth

A study investigated the effects of microbial volatile compounds including 3-methyl-1-butanol on rice seedlings. Results indicated significant reductions in germination rates and root development, highlighting potential phytotoxicity associated with this compound .

Case Study 2: Catalytic Efficiency

Research demonstrated that ionic liquid/phosphomolybdate hybrids containing this compound exhibited enhanced catalytic activity for glucose epimerization reactions compared to traditional catalysts. This study emphasized the compound's utility in green chemistry applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Parent Alcohol: 1-Butanol, 3-methyl- (Isoamyl Alcohol)

  • CAS : 123-51-3
  • Molecular Formula : C₅H₁₂O
  • Molecular Weight : 88.15 g/mol
  • Log P : 1.2
  • Applications :
    • Key aroma compound in alcoholic beverages (e.g., wheat beer, barley wine) with concentrations up to 16.21 µg/L .
    • Microbial volatile organic compound (VOC) in Candida species .
  • Synthesis : Produced via yeast fermentation; zinc ions enhance its synthesis by regulating alcohol dehydrogenase activity .

Ester Derivatives

1-Butanol, 3-methyl-, acetate (Isoamyl Acetate)
  • CAS : 123-92-2
  • Molecular Formula : C₇H₁₄O₂
  • Molecular Weight : 130.18 g/mol
  • Boiling Point : 142°C
  • Applications :
    • Dominant ester in banana flavoring ("banana oil") .
    • Degradation product of styrene-butadiene rubber .
  • Occurrence : Found in fungal volatilomes (Candida parapsilosis) and fermented beverages .
1-Butanol, 3-methyl-, propanoate
  • CAS : 105-68-0
  • Molecular Formula : C₈H₁₆O₂
  • Concentration : 0.27 µg/L in highland barley yellow wine .

Sulfonate and Sulfate Derivatives

1-Butanol, 3-methyl-, sulfate (2:1 with H₂SO₄)
  • CAS : 570432-32-5
  • Molecular Formula : C₁₀H₂₆O₆S
  • Applications : Industrial synthesis intermediate; forms stable salts for catalytic processes .
Target Compound: this compound
  • Unique Features: Higher molecular weight (166.24 vs. 88.15 g/mol for isoamyl alcohol) enhances thermal stability. Potential use in pharmaceuticals as a chiral building block due to its (S)-configuration .

Comparison with Positional and Structural Isomers

1-Butanol, 2-methyl- (2-Methyl-1-butanol)
  • CAS : 137-32-6
  • Log P : Similar to isoamyl alcohol (~1.2) but distinct retention index (RI = 736 vs. 744 for isoamyl alcohol) .
  • Occurrence : Co-produced with isoamyl alcohol in irradiated beef and yeast fermentations .
2,3-Dimethyl-1-butanol
  • CAS : 19550-30-2
  • Molecular Formula : C₆H₁₄O
  • Safety : Requires stringent handling (skin/eye irritant) compared to isoamyl alcohol .

Quantitative Data and Occurrence

Compound Molecular Weight (g/mol) Log P Boiling Point (°C) Concentration in Matrices (Examples) Key Sources
1-Butanol, 3-methyl- 88.15 1.2 132 16.21 µg/L (beer), 114.6 µg/L (wine)
1-Butanol, 3-methyl-, acetate 130.18 2.1* 142 192.66 µg/L (fungal volatilomes)
Target compound (1-methanesulfonate) 166.24 N/A N/A Not reported in natural sources
1-Butanol, 2-methyl- 88.15 ~1.2 128 4.18–4.74 µg/L (ozone-treated barley)

*Estimated from structural analogs.

Preparation Methods

Reaction Setup and Conditions

  • Solvent Selection : Aromatic solvents are preferred due to their non-polar nature, which minimizes side reactions and facilitates phase separation during purification.

  • Stoichiometry : A 1:1 molar ratio of alcohol to MsCl is typical, with a slight excess of MsCl (1.02–1.05 equiv) to ensure complete conversion.

  • Base Addition : Tertiary amines (e.g., triethylamine) are added to neutralize HCl generated during the reaction. The base is typically used in near-stoichiometric amounts (0.99–1.02 equiv relative to alcohol).

Procedural Details

  • Temperature Control : The reaction is conducted at 10–15°C to mitigate exothermic effects.

  • Reaction Time : Completion is achieved within 1–8 hours, monitored via gas chromatography (GC) until the alcohol peak area falls below 2.0%.

  • Workup : The crude product is washed with aqueous sodium bicarbonate (2–5 wt%) to remove residual amine and acid, followed by water washes to eliminate ionic byproducts.

Table 1: Representative Yields and Conditions for Direct Sulfonation

AlcoholSolventBaseTemperature (°C)Yield (%)Purity (%)
3-methyl-1-butanolXyleneTriethylamine10–1582>99
Isopropyl alcoholToluenePyridine10–157898

Acid-Catalyzed Esterification with Methanesulfonic Acid

An alternative approach employs methanesulfonic acid (MSA) directly with 3-methyl-1-butanol under heated conditions. This method avoids the use of MsCl but requires stringent water removal to favor esterification over hydrolysis.

Reaction Dynamics

  • Temperature Range : 40–60°C, balancing reaction rate and thermal stability.

  • Water Management : Karl Fischer titration is used to monitor water content, with levels kept below 1 wt% to suppress solvolysis.

  • Kinetics : Ester formation follows pseudo-first-order kinetics, with rate constants increasing by a factor of 2.5 per 10°C rise in temperature.

Table 2: Acid-Catalyzed Esterification Performance

AlcoholAcid:Alcohol RatioTemperature (°C)Time (h)Yield (%)
3-methyl-1-butanol1:1504868
Methanol1:1602472

Influence of Reaction Conditions on Yield and Purity

Solvent Effects

  • Aromatic vs. Polar Solvents : Xylene and toluene suppress ionic side reactions compared to polar solvents like THF.

  • Concentration : Higher solvent dilution (e.g., 50% w/w) improves thermal stability by reducing intermolecular interactions.

Base and Washing Protocol

  • Sodium Bicarbonate vs. Hydrochloric Acid : Washing with 2% NaHCO₃ (pH 6.5–7.8) enhances yield (82%) and thermal stability (49.5-hour induction time at 65°C) compared to HCl washing (78% yield, 23-hour induction time).

Purification and Stabilization Techniques

Distillation

  • Vacuum Distillation : Conducted at ≤50°C and 3 kPa to isolate the ester while minimizing thermal decomposition.

  • Solvent Recovery : Xylene or toluene is recycled, reducing process costs.

Stabilization Additives

  • Antioxidants : Butylated hydroxytoluene (BHT) at 0.1 wt% extends shelf life by inhibiting radical-mediated degradation.

Comparative Analysis of Synthetic Methods

Table 3: Method Comparison for Isoamyl Methanesulfonate Synthesis

ParameterDirect Sulfonation (MsCl)Acid-Catalyzed (MSA)
Yield 82%68%
Purity >99%95%
Reaction Time 2–8 hours24–48 hours
Scalability Industrial-readyLab-scale

Industrial-Scale Production Considerations

  • Safety Protocols : Exothermic reactions necessitate jacketed reactors with precise temperature control.

  • Environmental Impact : HCl gas from MsCl reactions is scrubbed using alkaline solutions, while MSA processes generate less hazardous waste .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 1-Butanol, 3-methyl-, 1-methanesulfonate, and what are the critical reaction conditions?

  • Methodology : The compound can be synthesized via esterification of 3-methyl-1-butanol with methanesulfonyl chloride under controlled alkaline conditions. A typical procedure involves dissolving 3-methyl-1-butanol in anhydrous dichloromethane, adding triethylamine as a base, and slowly introducing methanesulfonyl chloride at 0–5°C. The reaction is stirred for 4–6 hours at room temperature, followed by extraction and purification via fractional distillation or column chromatography .
  • Key Considerations : Ensure exclusion of moisture to prevent hydrolysis. Monitor reaction progress via TLC or GC-MS to confirm complete conversion.

Q. How can the purity and structural integrity of this compound be validated using chromatographic techniques?

  • Methodology : Employ reverse-phase HPLC with a C18 column and UV detection (λ = 210–220 nm). A mobile phase of methanol:water (70:30 v/v) at 1.0 mL/min provides optimal resolution. For volatile impurities, GC-MS with a DB-5MS column (30 m × 0.25 mm) and helium carrier gas (1.2 mL/min) is recommended. Calibrate using certified reference standards .
  • Validation : Compare retention times and mass spectra with authentic samples. Quantify impurities using area normalization or external calibration curves.

Advanced Research Questions

Q. How should researchers address discrepancies in reported thermodynamic properties, such as critical pressure (Pc) and enthalpy of vaporization (ΔvapH)?

  • Analysis : For Pc, NIST reports values ranging from 3930 kPa to 4559 kPa due to differences in measurement techniques (e.g., static vs. dynamic methods) and instrumental calibration . To resolve contradictions, cross-validate using high-precision adiabatic calorimetry or comparative analysis with structurally analogous esters (e.g., 3-methyl-1-butyl acetate, Pc = 27.60 bar ).
  • Recommendation : Use averaged values with error margins for modeling, and prioritize data from peer-reviewed studies employing ISO-validated protocols.

Q. What experimental strategies are suitable for investigating the thermal decomposition pathways of this compound under high-temperature conditions?

  • Methodology : Conduct thermogravimetric analysis (TGA) coupled with FTIR or GC-MS to identify volatile decomposition products. For kinetic studies, use isothermal TGA at 200–300°C and apply the Flynn-Wall-Ozawa model to calculate activation energies .
  • Key Findings : Preliminary data from similar sulfonates suggest decomposition via sulfonic acid elimination, yielding alkenes and SO₂. Confirm intermediates using in-situ NMR or Raman spectroscopy .

Q. How can computational chemistry aid in predicting the solvation behavior and reactivity of this compound in non-aqueous solvents?

  • Approach : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to optimize geometry and compute electrostatic potential maps. Use COSMO-RS to predict logP (octanol/water) and solubility parameters. Validate predictions against experimental logP values (e.g., 1.025 for 3-methyl-1-butanol derivatives ).
  • Applications : Predict reactivity in SN2 reactions or catalytic transformations by analyzing frontier molecular orbitals (HOMO/LUMO gaps) .

Data Contradictions and Resolution

Q. Conflicting vapor pressure (Pvap) data are reported across studies. How can these inconsistencies be systematically resolved?

  • Root Cause : Variations arise from measurement techniques (e.g., ebulliometry vs. manometry) and temperature calibration errors. For instance, Pvap at 357.5 K ranges from 15.00 kPa (static method) to 57.10 kPa (dynamic method) .
  • Resolution : Apply the Antoine equation using parameters derived from multi-point datasets (e.g., log₁₀P = 5.08047 – 1932.043/(T – 28.698) for 313.8–367.7 K ). Cross-check with vapor-liquid equilibrium (VLE) simulations in Aspen Plus®.

Safety and Handling Protocols

Q. What are the key safety precautions for handling this compound in catalytic studies involving transition metals?

  • Guidelines : Store in inert atmospheres (Ar/N₂) to prevent oxidation. Use explosion-proof equipment due to flammability (NFPA Fire Rating = 2 ). For spill containment, employ non-combustible absorbents (e.g., vermiculite) and avoid aqueous rinsing to prevent sulfonic acid formation .
  • Emergency Measures : In case of inhalation, administer oxygen and monitor for respiratory irritation. Dermal exposure requires immediate washing with PEG-400 to solubilize sulfonate residues .

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